(2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride
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Overview
Description
(2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride is a chiral amino acid derivative with a unique cyclopentene ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclopentene ring, which can be achieved through various methods such as Diels-Alder reactions or ring-closing metathesis.
Amino Acid Introduction: The cyclopentene ring is then functionalized to introduce the amino acid moiety. This can be done through amination reactions using reagents like ammonia or amines under specific conditions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amino acid derivative with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopentene ring or the amino acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
(2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid: The non-hydrochloride form of the compound.
(2S)-2-amino-3-(cyclopent-1-en-1-yl)butanoic acid: A similar compound with an extended carbon chain.
(2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid methyl ester: The methyl ester derivative.
Uniqueness
(2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride is unique due to its specific cyclopentene ring structure and chiral center, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Properties
CAS No. |
2679950-30-0 |
---|---|
Molecular Formula |
C8H14ClNO2 |
Molecular Weight |
191.7 |
Purity |
95 |
Origin of Product |
United States |
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